molecular formula C9H20N2 B13323834 N1-cyclohexylpropane-1,2-diamine

N1-cyclohexylpropane-1,2-diamine

Cat. No.: B13323834
M. Wt: 156.27 g/mol
InChI Key: HSUODFYJTNEEGW-UHFFFAOYSA-N
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Description

N1-cyclohexylpropane-1,2-diamine is an organic compound with the molecular formula C9H20N2. It is a derivative of cyclohexylamine and is characterized by the presence of a cyclohexyl group attached to a propane-1,2-diamine backbone. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for N1-cyclohexylpropane-1,2-diamine involves the [3+2] cycloaddition of tertiary amine N-oxides and silyl imines. This method utilizes commercially available precursors and involves a formal umpolung process, resulting in the formation of substituted 1,2-diamines in moderate to high yields . Another method involves the reaction of 1,2-dichloropropane with water, liquid ammonia, and a catalyst in a high-pressure reactor at temperatures of 160-180°C and pressures of 8-12 MPa .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation using Dess-Martin periodinane, a reagent that selectively oxidizes alcohols to ketones. This oxidation is part of a synthetic route involving aldehyde intermediates, which are subsequently converted into ketones .

Substitution Reactions

2.1 Nucleophilic Substitution
N1-cyclohexylpropane-1,2-diamine acts as a nucleophile in coupling reactions. For example, it reacts with tert-butyl-(trans-4-aminocyclohexyl)carbamate in the presence of Hünig’s base (N,N-diisopropylethylamine) to form intermediates that are later deprotected or modified .

2.2 Acylation and Sulphonylation
The compound participates in acylation and sulphonylation reactions. Intermediates derived from it are treated with acylating agents or sulphonyl chlorides to yield substituted derivatives .

Condensation Reactions

In related diamine systems (e.g., N-cyclohexylpropane-1,3-diamine), condensation with aldehydes like 3-bromosalicylaldehyde forms Schiff bases (imines). This mechanism likely extends to this compound, where the amine groups react with carbonyl compounds to form imine derivatives .

Key Reagents and Conditions

Reaction Type Reagents Conditions Products
OxidationDess-Martin periodinaneRoom temperature, oxidizing environmentKetones (e.g., 11a–d )
Nucleophilic SubstitutionHünig’s baseRoom temperature, inert atmosphereCoupled intermediates (e.g., 13 )
Acylation/SulphonylationAcylating agents, sulphonyl chloridesVarying temperatures, solventsSubstituted derivatives (e.g., 14a–h )
CondensationAldehydes (e.g., 3-bromosalicylaldehyde)Methanol, room temperatureSchiff base ligands (e.g., L )

Mechanistic Insights

The compound’s reactivity stems from its amine groups, which act as nucleophiles. For example, in coupling reactions, the diamine targets carbonyl or electrophilic centers, enabling the formation of complex molecules . Oxidation reactions typically involve selective activation of alcohol groups, though the exact mechanism in this compound requires further study.

Mechanism of Action

The mechanism by which N1-cyclohexylpropane-1,2-diamine exerts its effects involves its interaction with molecular targets such as spermidine synthase. By acting as a competitive inhibitor, it disrupts the normal function of this enzyme, leading to altered cellular processes. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking the substrate’s access and inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-cyclohexylpropane-1,2-diamine include:

  • N-cyclohexyl-1,3-propanediamine
  • 3-aminopropylcyclohexylamine
  • Cyclohexylamine derivatives

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as a selective inhibitor of spermidine synthase sets it apart from other similar compounds, making it valuable in specific research and industrial applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-cyclohexylpropane-1,2-diamine and its derivatives?

  • Methodological Answer : A common approach involves reductive amination or Schiff base formation. For example, symmetric Schiff bases derived from cyclohexane-1,2-diamine can be synthesized by condensing the diamine with aldehydes under reflux in ethanol, followed by characterization via 1H^1H NMR and 13C^{13}C NMR to confirm structural integrity . Reductive amination protocols using substrates like 1-bromopropane and o-phenylenediamine in ethanol/pyridine mixtures have also been reported, with yields optimized by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : High-resolution 1H^1H NMR and 13C^{13}C NMR are essential for confirming molecular structure and purity. For enantiopurity analysis, chiral derivatization protocols (e.g., using Boc-protecting groups) combined with 31P^{31}P NMR or HPLC with chiral columns are recommended . Mass spectrometry (MS) and IR spectroscopy further validate molecular weight and functional groups.

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of cyclohexane-1,2-diamine derivatives in catalysis?

  • Methodological Answer : Stereoisomers (e.g., cis vs. trans) exhibit distinct coordination behaviors. For example, trans-cyclohexane-1,2-diamine is widely used in ligand design due to its rigid geometry, enhancing enantioselectivity in asymmetric catalysis. Computational studies (DFT) can predict binding affinities, while experimental validation via kinetic profiling and X-ray crystallography resolves stereochemical impacts .

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer : Systematic analysis includes:

  • Parameter Screening : Varying solvent polarity (e.g., ethanol vs. DMF), temperature, and catalyst loading to identify optimal conditions .
  • Byproduct Analysis : Using LC-MS or GC-MS to detect intermediates or side products.
  • Reproducibility Checks : Adhering to ICMJE standards for reagent purity and documentation to ensure experimental consistency .

Q. How do structural modifications of cyclohexane-1,2-diamine derivatives affect their antimicrobial activity?

  • Methodological Answer : Substituting the cyclohexyl or propyl groups with electron-withdrawing groups (e.g., nitro) enhances bioactivity. For example, nitro-substituted Schiff bases show improved antibacterial efficacy, validated via minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative strains . Structure-activity relationships (SAR) can be modeled using molecular docking against target enzymes (e.g., bacterial dihydrofolate reductase).

Analytical and Computational Questions

Q. What advanced techniques validate the enantiopurity of this compound?

  • Methodological Answer : Chiral derivatization with Boc-protecting groups followed by 31P^{31}P NMR analysis distinguishes enantiomers. Alternatively, enantiomeric excess (ee) can be quantified via chiral HPLC using columns like Chiralpak® IA/IB, calibrated with racemic standards . DFT calculations (e.g., Gaussian 09) correlate experimental NMR shifts with theoretical models to confirm stereochemical assignments .

Q. How can DFT studies predict the corrosion inhibition potential of aliphatic diamines like this compound?

  • Methodological Answer : DFT parameters (e.g., HOMO-LUMO energy gaps, Fukui indices) correlate with adsorption efficiency on metal surfaces. For example, higher HOMO energy indicates greater electron-donating capacity, enhancing inhibition. Experimental validation via electrochemical impedance spectroscopy (EIS) and polarization tests in corrosive media (e.g., HCl) confirms computational predictions .

Application-Oriented Questions

Q. What role do cyclohexane-1,2-diamine derivatives play in designing metal-organic frameworks (MOFs)?

  • Methodological Answer : The diamine’s chelating ability enables the synthesis of MOFs with tailored pore structures. For instance, coordination with transition metals (e.g., Cu2+^{2+}) yields frameworks with high surface areas, characterized via BET analysis and X-ray diffraction. Applications include gas storage (e.g., CO2_2) or catalysis, with performance metrics linked to ligand geometry .

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1-N-cyclohexylpropane-1,2-diamine

InChI

InChI=1S/C9H20N2/c1-8(10)7-11-9-5-3-2-4-6-9/h8-9,11H,2-7,10H2,1H3

InChI Key

HSUODFYJTNEEGW-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CCCCC1)N

Origin of Product

United States

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